7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)-

Beschreibung

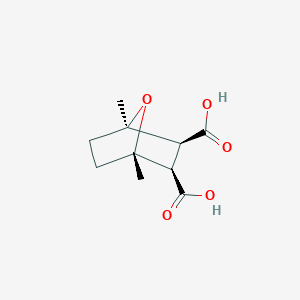

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)- (CAS 88941-22-4), commonly referred to as dimethyl endothal, is a bicyclic dicarboxylic acid derivative with a rigid oxygen-containing bridge structure. This compound is the dimethyl ester of endothal (CAS 145-73-3), a known herbicide and plant growth regulator . Its (endo,endo) stereochemistry confers distinct spatial and electronic properties, influencing its biological interactions and physicochemical behavior.

Eigenschaften

IUPAC Name |

(1S,2R,3S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6+,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIACBOKCRBDOQ-YUMGAWCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](O1)([C@@H]([C@@H]2C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911075 | |

| Record name | rel-(1R,2S,3R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109282-37-3, 109282-27-1 | |

| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S,3R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diels-Alder Cycloaddition as the Foundation of Bicyclic Framework Formation

The bicyclo[2.2.1]heptane skeleton is classically constructed via a Diels-Alder reaction between a diene and a dienophile. For 7-oxabicyclo derivatives, furan serves as the dienophile, reacting with α,β-unsaturated carboxylic acid derivatives to form the oxygen-bridged bicyclic structure. For example, dimethyl maleate (a diester of maleic acid) reacts with furan in the presence of Lewis acids like zinc bromide (ZnBr₂) to yield the endo-adduct, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate . The endo rule governs this step, favoring the transition state where electron-withdrawing groups (e.g., ester moieties) occupy the interior position of the bicyclic system .

This method avoids high-pressure reactors and prolonged reaction times, achieving yields exceeding 80% under optimized conditions . The unsaturated intermediate, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, retains the endo configuration critical for subsequent hydrogenation.

Stereoselective Esterification and Hydrolysis Techniques

While the dimethyl ester is directly accessible via the Diels-Alder-hydrogenation sequence, alternative routes involve post-synthetic esterification of the dicarboxylic acid. For example, the carboxylic acid intermediate (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is treated with methanol in the presence of sulfuric acid or thionyl chloride, yielding the diester . However, this two-step approach is less industrially favorable due to additional purification steps.

Recent advances leverage stereoselective hydrolysis to control ester group orientation. In rhodium-catalyzed systems, selective hydrolysis of exo-esters enriches the endo-isomer, as demonstrated in azabicyclohexane syntheses . Applying similar principles, basic hydrolysis (e.g., NaOH) selectively cleaves exo-methyl esters, leaving the endo-esters intact . Subsequent re-esterification with methyl iodide regenerates the dimethyl ester with enhanced endo,endo purity .

Industrial Optimization and Scalability

Patented methodologies emphasize process intensification to reduce costs and waste:

-

One-pot telescoping : Combining Diels-Alder, hydrogenation, and esterification in a single reactor minimizes intermediate isolation . For instance, crude Diels-Alder adducts are directly hydrogenated and esterified, achieving a 76% overall yield .

-

Solvent selection : Methanol or ethanol serves dual roles as reaction media and esterification agents, streamlining steps .

-

Catalyst recycling : Nickel catalysts are recovered via filtration and reused for up to five cycles without significant activity loss .

Analytical Validation and Quality Control

Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the (endo,endo) configuration. Key spectral data include:

-

¹H NMR : Distinct splitting patterns for bridgehead protons (δ 1.5–2.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm) .

-

X-ray : Bond angles and distances between the oxygen bridge and ester groups validate the endo orientation .

High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric excess, typically >98% for optimized syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)- has several scientific research applications, including:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for various bioactive compounds.

Biology: Studied for its potential as an antitumor agent and its ability to inhibit specific enzymes.

Industry: Utilized in the production of polymers, agrochemicals, and dyestuffs.

Wirkmechanismus

The mechanism of action of 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the serine/threonine phosphatase PP5, leading to the activation of p53 and downregulation of cyclin D1 and MGMT, which are crucial for cell cycle regulation and tumor suppression .

Vergleich Mit ähnlichen Verbindungen

Parent Acid: Endothal (CAS 145-73-3)

Endothal, the non-esterified parent compound, is a dicarboxylic acid with the same bicyclic backbone but lacks methyl ester groups. It exhibits herbicidal activity but differs in solubility (higher acidity increases water solubility) and toxicity. Endothal is classified as hazardous (ignitability code D003) and regulated under environmental guidelines .

5,6-Dimethyl Derivative (CAS 109282-35-1)

A structural isomer with methyl groups at the 5- and 6-positions (2-exo,3-exo,5-endo,6-endo configuration) shows distinct physicochemical properties:

- Boiling Point : 423.1°C (vs. dimethyl endothal’s unreported value)

- Density : 1.332 g/cm³

- Polar Surface Area (PSA): 83.83 Ų (indicative of hydrogen-bonding capacity) .

Anhydride and Thioanhydride Derivatives

- Thioanhydride Analogues: Exhibit significantly higher toxicity in mice compared to dimethyl endothal, likely due to enhanced electrophilicity. For example, the 5,6-dehydro thioanhydride shows acute toxicity, while 5-endo-(cyanomethyl) substitution mitigates this effect .

- 7-Oxabicycloheptane-2,3-dicarboxylic Anhydride : Used in synthesizing thromboxane analogues. The exo/exo stereochemistry in these derivatives enables regiospecific ring-opening reactions, contrasting with the (endo,endo) configuration of dimethyl endothal .

Functional Group Modifications

Dipotassium Endothall (CAS 2164-07-0)

The dipotassium salt of endothal improves water solubility for agricultural applications. Unlike dimethyl endothal, it lacks ester groups, making it more polar and environmentally persistent .

Polymerizable Dimethyl Ester (CAS 24736-84-3)

The diethyl ester derivative (7-oxabicyclohepta-2,5-diene-2,3-dicarboxylic acid, 1,4-dimethyl-, diethyl ester) undergoes ring-opening metathesis polymerization (ROMP).

Biologische Aktivität

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (endo,endo)- is a bicyclic compound with significant biological activity, particularly in the field of oncology. This compound is structurally related to norcantharidin, a traditional Chinese medicinal agent known for its anticancer properties. The following sections will detail its biological activities, synthesis, and relevant case studies.

- Molecular Formula: C₈H₁₀O₅

- Molecular Weight: 186.162 g/mol

- CAS Number: 145-73-3

- IUPAC Name: 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Anticancer Properties

Research indicates that derivatives of 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid exhibit notable anticancer activity. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Key Findings:

- Imide Derivatives : The imide and methylimide derivatives of this compound were synthesized and demonstrated significant growth inhibition against the KB cell line (human oral cancer cells) .

- Cocrystal Formation : A cocrystal of rac-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid with 2-amino-benzothiazole showed strong anticancer activity, attributed to the formation of hydrogen bonds that stabilize the structure .

The anticancer effects are primarily due to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. The structural characteristics allow it to interact with cellular pathways involved in tumor growth.

Case Studies

| Study Reference | Compound Studied | Cell Line | Activity Observed |

|---|---|---|---|

| Liu et al., 2002 | Norcantharidin | KB | Growth inhibition |

| Wang et al., 2008 | Cocrystal with 2-amino-benzothiazole | Various cancer lines | Anticancer activity confirmed through X-ray crystallography |

Synthesis and Structural Analysis

The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the reaction of norcantharidin with various amines or thiadiazoles under controlled conditions to yield derivatives with enhanced biological activity . The crystal structure analysis has revealed significant hydrogen bonding interactions that contribute to its stability and biological efficacy.

Q & A

Q. What synthetic strategies are effective for preparing dimethyl-substituted 7-oxabicyclo[2.2.1]heptane dicarboxylic acid derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of dimethyl-substituted bicyclic dicarboxylic acids typically involves Diels-Alder reactions or functionalization of preformed bicyclic scaffolds. Key parameters include:

- Stereochemical control : Use chiral catalysts or directing groups to enforce endo,endo stereochemistry, as seen in related bicyclic systems .

- Purification : Employ gradient elution chromatography (e.g., reverse-phase HPLC) to separate diastereomers, leveraging differences in polarity from the dimethyl groups.

- Yield optimization : Monitor reaction progress via TLC or LC-MS, adjusting temperature (e.g., 60–80°C for cycloadditions) and solvent polarity (e.g., THF/water mixtures) to favor product formation.

Q. How can the endo,endo stereochemistry of dimethyl groups be confirmed experimentally?

Methodological Answer: Use a combination of:

- X-ray crystallography : Resolve absolute configuration by analyzing heavy atom positions (e.g., oxygen in the bicyclic framework) .

- NMR spectroscopy : Compare H-H coupling constants () to computational models (e.g., DFT-predicted dihedral angles). For example, endo substituents exhibit distinct NOE correlations between methyl protons and bridgehead hydrogens.

- Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing carbonyl stretching modes (~1700 cm) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting reactivity and stability of this compound in catalytic systems?

Methodological Answer:

- Reaction path search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for acid-catalyzed esterification or decarboxylation .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. toluene) on conformational stability, focusing on hydrogen-bonding interactions between carboxylic groups and the oxabicyclic oxygen.

- Machine learning (ML) : Train models on existing bicyclic dicarboxylic acid datasets to predict regioselectivity in derivatization reactions .

Q. How can contradictory literature data on thermal degradation pathways be resolved?

Methodological Answer:

- Controlled thermogravimetric analysis (TGA) : Perform experiments under inert (N) and oxidative (O) atmospheres at heating rates of 5–10°C/min to identify decomposition intermediates .

- Isothermal stability studies : Incubate the compound at 100–150°C and analyze degradation products via GC-MS. Compare results to analogous compounds (e.g., Endothal derivatives) to validate mechanisms .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions, accounting for humidity effects noted in EPA stability codes (e.g., "DRY WGT" parameters) .

Q. What strategies address low yields in stereoselective alkylation of the bicyclic core?

Methodological Answer:

- Protecting group strategy : Temporarily esterify carboxylic acids (e.g., methyl esters) to reduce steric hindrance during alkylation .

- Catalytic systems : Screen Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance stereocontrol .

- In-situ monitoring : Use ReactIR to track intermediates and adjust reagent stoichiometry dynamically.

Q. How does the oxabicyclic oxygen influence acidity compared to non-oxygenated analogs?

Methodological Answer:

- pKa determination : Perform potentiometric titrations in DMSO/water (4:1) and compare to bicyclo[2.2.1]heptane dicarboxylic acids. The oxygen atom increases acidity via inductive effects, lowering pKa by ~0.5–1.0 units.

- Computational validation : Calculate partial charges (NPA analysis) at the carboxylic carbons using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.